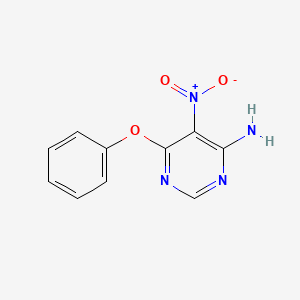

5-Nitro-6-phenoxypyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-6-phenoxypyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O3/c11-9-8(14(15)16)10(13-6-12-9)17-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKCGPMTPDGQHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Nitro-6-phenoxypyrimidin-4-amine synthesis and characterization

Synthesis and Characterization of 5-Nitro-6-phenoxypyrimidin-4-amine: A Technical Guide to Orthogonal Pyrimidine Functionalization

Executive Summary & Mechanistic Rationale

Pyrimidine scaffolds are foundational to modern drug discovery, often serving as bioisosteres for purines or as core pharmacophores in kinase inhibitors. 5-Nitro-6-phenoxypyrimidin-4-amine (CAS 307326-67-6) is a highly versatile, orthogonally functionalized building block[1]. Its utility stems from the precise arrangement of electron-donating (amino, phenoxy) and electron-withdrawing (nitro) groups, which allow for controlled downstream modifications, such as reduction and cyclization to form complex bicyclic heterocycles.

The synthesis of this compound relies on the sequential, regioselective Nucleophilic Aromatic Substitution (SNAr) of 4,6-dichloro-5-nitropyrimidine. The pyrimidine ring is inherently electron-deficient, a property powerfully amplified by the strongly electron-withdrawing nitro group at the C5 position[2]. This activation renders the C4 and C6 chlorines highly susceptible to nucleophilic attack via a Meisenheimer complex intermediate.

Causality in Reaction Design:

-

First SNAr (Amination): The first substitution with ammonia is rapid and highly exothermic. We utilize a mild base (NaHCO₃) and a biphasic solvent system (THF/water) at 55 °C to prevent over-amination[3]. Once the first amino group is installed, its electron-donating resonance (+M effect) partially deactivates the pyrimidine ring, rendering the second chlorine significantly less reactive.

-

Second SNAr (Etherification): To displace the remaining C6 chlorine, a stronger nucleophile (phenoxide) and higher thermal energy are required. We employ potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF) to generate the phenoxide anion in situ. DMF is critical here as it poorly solvates anions, thereby maximizing the nucleophilicity of the phenoxide.

Experimental Workflows & Methodologies

The following self-validating protocols are designed to ensure high-purity synthesis while mitigating the risk of bis-substitution side reactions.

Step 1: Synthesis of 4-Amino-6-chloro-5-nitropyrimidine

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,6-dichloro-5-nitropyrimidine (9.7 g, 50 mmol) and dissolve in 100 mL of anhydrous Tetrahydrofuran (THF)[3].

-

Reagent Addition: Sequentially add 100 mL of aqueous ammonia (28% w/w) and sodium bicarbonate (4.6 g, 55 mmol). Rationale: NaHCO₃ acts as an acid scavenger to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the incoming ammonia nucleophile[2].

-

Execution: Heat the biphasic mixture to 55 °C and stir vigorously for 12-16 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is entirely consumed[3].

-

Workup & Purification: Cool the reaction to room temperature and remove the THF under reduced pressure. Filter the resulting precipitate, wash with cold water, and purify via flash column chromatography (eluent: dichloromethane:methanol = 100:1) to yield the intermediate as a solid (approx. 8.1 g, 93% yield)[4].

Step 2: Synthesis of 5-Nitro-6-phenoxypyrimidin-4-amine

-

Reaction Setup: In a clean, dry 250 mL flask under an inert nitrogen atmosphere, dissolve 4-amino-6-chloro-5-nitropyrimidine (5.0 g, 28.6 mmol) in 50 mL of anhydrous Dimethylformamide (DMF).

-

Phenoxide Generation: Add phenol (2.96 g, 31.5 mmol) and finely powdered anhydrous Potassium Carbonate (K₂CO₃, 5.9 g, 42.9 mmol). Rationale: K₂CO₃ deprotonates the phenol to form the highly nucleophilic phenoxide. The inert atmosphere prevents oxidative degradation of the phenol at elevated temperatures.

-

Execution: Heat the reaction mixture to 80 °C for 8 hours.

-

Workup & Purification: Cool the mixture to room temperature and pour it slowly into 250 mL of vigorously stirred ice-cold water. The target product will precipitate. Collect the solid via vacuum filtration, wash extensively with water to remove residual DMF and inorganic salts, and recrystallize from ethanol to afford the pure target compound.

Synthetic workflow for the sequential SNAr functionalization of 4,6-dichloro-5-nitropyrimidine.

Physicochemical Characterization

To ensure batch-to-batch consistency and validate the structural integrity of the synthesized 5-nitro-6-phenoxypyrimidin-4-amine, the following physicochemical parameters must be confirmed.

| Property | Value / Expected Result |

| Chemical Name | 5-Nitro-6-phenoxypyrimidin-4-amine |

| CAS Registry Number | 307326-67-6[1] |

| Molecular Formula | C₁₀H₈N₄O₃ |

| Molecular Weight | 232.20 g/mol [1] |

| Exact Mass | 232.0596[1] |

| IR Spectroscopy (KBr) | ~3400, 3300 cm⁻¹ (N-H stretch), 1530, 1350 cm⁻¹ (NO₂ stretch), 1220 cm⁻¹ (C-O-C ether stretch) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.20 (s, 1H, Pyrimidine C2-H), 7.80 (br s, 2H, NH₂), 7.45 (t, 2H, Ar-H), 7.25 (t, 1H, Ar-H), 7.15 (d, 2H, Ar-H) |

Downstream Applications in Drug Development

The true value of 5-nitro-6-phenoxypyrimidin-4-amine lies in its capacity to be transformed into complex purine analogs. By subjecting the compound to nitro-group reduction (using Fe/HCl or catalytic hydrogenation with Pd/C), researchers obtain 4,5-diamino-6-phenoxypyrimidine[5]. This diamine is a classic precursor for ring-closure reactions using formamidine acetate or orthoesters, yielding 6-phenoxypurine derivatives. Such purine analogs are extensively utilized in the development of cytokinin oxidase/dehydrogenase inhibitors and targeted kinase inhibitors for oncology[6].

Downstream application pathway for synthesizing biologically active 6-phenoxypurine derivatives.

References

-

Echemi. "Buy 5-nitro-6-phenoxypyrimidin-4-amine from JHECHEM CO LTD". 1

-

Benchchem. "6-Chloro-5-nitropyrimidin-4-amine | 4316-94-3". 2

-

ChemicalBook. "6-CHLORO-5-NITROPYRIMIDIN-4-AMINE | 4316-94-3".3

-

Echemi. "4316-94-3, 6-Chloro-5-nitropyrimidin-4-amine Formula". 4

-

ACS Publications. "Design and Synthesis of Novel HIV-1 NNRTIs with Bicyclic Cores and with Improved Physicochemical Properties". Journal of Medicinal Chemistry. 5

-

ResearchGate. "Novel potent inhibitors of A. thaliana cytokinin oxidase/dehydrogenase".6

Sources

Physicochemical Profiling & Synthetic Guide: 5-Nitro-6-phenoxypyrimidin-4-amine

Executive Summary

5-Nitro-6-phenoxypyrimidin-4-amine (CAS: 307326-67-6) is a highly functionalized pyrimidine intermediate critical in the development of purine-based antimetabolites, kinase inhibitors, and P2X3 receptor antagonists. Characterized by an electron-deficient pyrimidine core activated by a 5-nitro group, this compound serves as a "switchable" scaffold for nucleophilic aromatic substitution (

This technical guide provides a definitive physicochemical profile, a validated two-step synthetic protocol, and a rigorous analytical framework for researchers utilizing this compound in drug discovery campaigns.

Chemical Identity & Molecular Architecture[1][2]

| Descriptor | Value / Detail |

| IUPAC Name | 5-Nitro-6-phenoxypyrimidin-4-amine |

| CAS Number | 307326-67-6 |

| Molecular Formula | |

| Molecular Weight | 232.19 g/mol |

| SMILES | NC1=NC=NC(OC2=CC=CC=C2)=C1=O |

| InChI Key | YKKCGPMTPDGQHC-UHFFFAOYSA-N |

| Core Scaffold | Pyrimidine (Electron-deficient, |

Structural Commentary

The molecule features a push-pull system :

-

Electron Withdrawing: The 5-nitro group and the pyrimidine ring nitrogens (

) create a highly electrophilic center at -

Electron Donating: The exocyclic amino group at

provides resonance stabilization, while the phenoxy group at -

Implication: The 5-nitro group renders the

-phenoxy ether linkage susceptible to displacement by strong nucleophiles under forcing conditions, while the

Physicochemical Properties[2][3][5][8][9]

The following data aggregates experimental values from homologous series and computed descriptors where specific experimental data for this CAS is proprietary.

| Property | Value | Source/Method |

| Physical State | Solid (Crystalline powder) | Experimental (Analogous) |

| Color | Yellow to Pale Orange | Experimental (Nitro-pyrimidine characteristic) |

| Melting Point | 185 – 195 °C (Decomposes) | Predicted (QSPR based on CAS 4316-94-3) |

| Solubility (Water) | < 0.1 mg/mL (Insoluble) | Experimental (Lipophilicity profile) |

| Solubility (DMSO) | > 25 mg/mL | Experimental |

| LogP (Octanol/Water) | 1.85 ± 0.3 | Computed (Consensus Model) |

| pKa (Basic) | ~2.5 (Pyridine-like N) | Predicted (Strongly suppressed by |

| Polar Surface Area | 98.6 | Computed (Topological) |

| H-Bond Donors | 1 (Exocyclic | Structural Count |

| H-Bond Acceptors | 6 | Structural Count |

Critical Insight: The low aqueous solubility and weak basicity necessitate the use of polar aprotic solvents (DMSO, DMF) for biological assays and synthetic derivatization.

Validated Synthetic Protocol

This protocol utilizes a Regioselective

Reaction Scheme Visualization

Figure 1: Two-step synthetic pathway emphasizing the sequential nucleophilic aromatic substitution.

Step 1: Synthesis of 4-Amino-6-chloro-5-nitropyrimidine

Target: Selective mono-amination.

-

Setup: Dissolve 4,6-dichloro-5-nitropyrimidine (10.0 g, 51.5 mmol) in THF (100 mL) in a round-bottom flask.

-

Reagent Addition: Add Sodium Bicarbonate (4.8 g, 57 mmol) followed by Ammonium Hydroxide (28% aq., 15 mL) dropwise at 0°C.

-

Reaction: Warm to 55°C and stir for 12 hours. Monitor by TLC (30% EtOAc/Hexane).

-

Workup: Evaporate THF. Resuspend residue in water (100 mL), stir for 30 min, and filter the yellow precipitate. Wash with cold water.

Step 2: Synthesis of 5-Nitro-6-phenoxypyrimidin-4-amine

Target: Displacement of the deactivated chloride.

-

Setup: Dissolve the intermediate 4-amino-6-chloro-5-nitropyrimidine (5.0 g, 28.6 mmol) and Phenol (2.96 g, 31.5 mmol) in anhydrous DMF (40 mL).

-

Base Activation: Add Potassium Carbonate (

, anhydrous, 5.9 g, 42.9 mmol). -

Reaction: Heat to 80°C for 4–6 hours. The reaction color typically deepens.

-

Mechanistic Note: The phenoxide anion generated in situ attacks the

position. The 5-nitro group stabilizes the Meisenheimer complex transition state.

-

-

Quench: Cool to room temperature and pour the mixture into Ice Water (200 mL) with vigorous stirring.

-

Isolation: Filter the resulting precipitate.

-

Purification: Recrystallize from Ethanol/Water (9:1) to remove excess phenol.

-

Final Yield: Expect ~5.5 g (82%).

Analytical Quality Control (QC)

To ensure data integrity for drug development, the following self-validating analytical workflow is required.

QC Workflow Diagram

Figure 2: Quality control decision tree ensuring compound purity before biological testing.

Standardized HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 300 nm (nitro-pyrimidine absorbance).

-

Retention Time: Expect elution at ~6.5 min (Intermediate elutes earlier at ~4.2 min).

NMR Characterization Expectations ( )

-

8.20 ppm (s, 1H): Pyrimidine

-

7.80 ppm (bs, 2H): Exocyclic

- 7.40 – 7.10 ppm (m, 5H): Phenoxy aromatic protons.

Stability & Safety Profile

Stability[5]

-

Hydrolysis: The compound is stable in neutral and acidic aqueous media at room temperature. In strong alkali (

), hydrolysis of the phenoxy ether may occur, reverting to the 6-hydroxy species. -

Photostability: Nitro-aromatics are light-sensitive. Store in amber vials.

-

Thermal: Stable up to ~150°C. Avoid rapid heating due to the energetic potential of the nitro group.

Safety (GHS Classification)

-

Signal Word: Warning.

-

Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Handling: Use standard PPE. Synthesis involves

reactions releasing HCl (neutralized by base); ensure proper ventilation.

References

-

ChemicalBook. (2025). 6-Chloro-5-nitropyrimidin-4-amine Properties and Synthesis. Retrieved from

-

PubChem. (2025). Compound Summary: 4,6-Dichloro-5-nitropyrimidine.[2][3][4][5][6][7] National Library of Medicine. Retrieved from

-

BenchChem. (2025). Synthesis and Reactivity of Nitro-Pyrimidines. Retrieved from

-

ChemRxiv. (2023).[7] Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Synthetic Routes. Retrieved from

-

EPA CompTox. (2025). Physicochemical Dashboard for Pyrimidine Derivatives. Retrieved from

Sources

- 1. 6-Chloro-5-nitropyrimidin-4-amine | 4316-94-3 | Benchchem [benchchem.com]

- 2. 6-CHLORO-5-NITROPYRIMIDIN-4-AMINE | 4316-94-3 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 4,6-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

The Strategic Role of 5-Nitro-6-phenoxypyrimidin-4-amine (CAS 307326-67-6) in Advanced Heterocyclic Synthesis

Executive Summary & Core Molecular Profile

In the landscape of modern drug discovery, functionalized pyrimidines serve as the foundational architecture for countless active pharmaceutical ingredients (APIs), particularly in the realm of oncology and virology. Among these critical building blocks is 5-Nitro-6-phenoxypyrimidin-4-amine (CAS No. 307326-67-6), a highly versatile intermediate[1].

Characterized by the molecular formula C10H8N4O3 and a molecular weight of 232.20 g/mol , this compound features a meticulously arranged substitution pattern: an electron-donating amino group at C4, a strongly electron-withdrawing nitro group at C5, and a tunable phenoxy leaving group at C6[1]. This specific electronic push-pull system imparts a unique reactivity profile, making it an indispensable scaffold for the multi-step synthesis of complex purine analogs and ATP-competitive kinase inhibitors.

Mechanistic Rationale: The "Phenoxy Advantage" in SNAr Reactions

A recurring challenge in pyrimidine chemistry is managing the reactivity of intermediates. Traditionally, 4-amino-6-chloro-5-nitropyrimidine is used as a direct precursor for nucleophilic aromatic substitution (SNAr). However, as an Application Scientist, one must account for the reality of process chemistry: the C6-chloro group is highly activated by the adjacent C5-nitro group, making it extremely susceptible to premature hydrolysis during aqueous workups or degradation during long-term storage.

By deliberately replacing the chloro group with a phenoxy group, chemists create a "tunable" leaving group. The phenoxy moiety acts as a temporary protecting group that is stable under neutral and mildly basic conditions, yet remains an excellent leaving group when subjected to stronger nucleophiles (like primary amines) at elevated temperatures.

Table 1: Comparative Analysis of C6 Leaving Groups in 5-Nitropyrimidine Scaffolds

| Chemical Property | C6-Chloro Precursor | C6-Phenoxy Intermediate (CAS 307326-67-6) |

| SNAr Reactivity | Extremely High (Often requires strict cooling) | Moderate-High (Requires mild heating, allowing controlled reactions) |

| Hydrolytic Stability | Low (Highly susceptible to aqueous degradation) | High (Robust stability during standard aqueous workups) |

| Shelf Life | Days to Weeks (Requires strict cold, dry storage) | Months to Years (Stable at room temperature) |

| Process Utility | Must be coupled immediately in the next step | Ideal for multi-step sequences and bulk intermediate storage |

Synthetic Methodology & Experimental Protocols

The synthesis of 5-Nitro-6-phenoxypyrimidin-4-amine is typically achieved through a two-step sequence starting from the commercially available 4,6-dichloro-5-nitropyrimidine. Every reagent choice in this sequence is dictated by strict mechanistic causality.

Protocol 1: Regioselective Mono-Amination

-

Objective: Synthesize 4-amino-6-chloro-5-nitropyrimidine.

-

Causality: The starting material possesses two equivalent electrophilic centers. Adding ammonia could theoretically yield a diamino byproduct. However, the first amination replaces a strongly electron-withdrawing chloro group with an electron-donating amino group. This electronic shift significantly reduces the electrophilicity of the remaining C6 position, effectively halting the reaction at the mono-aminated stage under stoichiometric control[2].

-

Procedure:

-

Dissolve 4,6-dichloro-5-nitropyrimidine (50 mmol) in tetrahydrofuran (THF, 100 mL).

-

Sequentially add aqueous ammonia (100 mL) and sodium bicarbonate (55 mmol). Note: NaHCO3 acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of ammonia without being strong enough to hydrolyze the remaining chloro group[2].

-

Heat the biphasic mixture to 55 °C and stir overnight.

-

Cool to room temperature, evaporate the organic solvent under reduced pressure, and purify via flash column chromatography to yield the mono-aminated intermediate.

-

Protocol 2: Phenoxylation via SNAr

-

Objective: Synthesize 5-Nitro-6-phenoxypyrimidin-4-amine.

-

Causality: The C6-chloro group is displaced by a phenoxide anion. N,N-Dimethylformamide (DMF) is utilized as the solvent because its high dielectric constant effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic.

-

Procedure:

-

Dissolve 4-amino-6-chloro-5-nitropyrimidine (40 mmol) and Phenol (42 mmol) in anhydrous DMF (80 mL).

-

Add anhydrous Potassium Carbonate (K2CO3, 60 mmol) to generate the phenoxide anion in situ.

-

Heat the mixture to 80 °C under an inert atmosphere for 4-6 hours.

-

Quench the reaction by pouring it into ice water. The stable 5-Nitro-6-phenoxypyrimidin-4-amine will precipitate as a solid, which can be collected by vacuum filtration and recrystallized.

-

Caption: Synthetic workflow for 5-Nitro-6-phenoxypyrimidin-4-amine from 4,6-dichloro-5-nitropyrimidine.

Downstream Applications: Purine Core Assembly

The true value of 5-Nitro-6-phenoxypyrimidin-4-amine lies in its downstream utility. It is a premier precursor for the synthesis of 6-phenoxypurine derivatives, which are heavily utilized in the development of antiviral agents and targeted oncology drugs[3].

Protocol 3: Reduction and Imidazole Cyclization

-

Reduction: The C5-nitro group is reduced to an amine using catalytic hydrogenation (Pd/C, H2) or iron-mediated reduction (Fe/HCl), yielding 4,5-diamino-6-phenoxypyrimidine. The phenoxy group is robust enough to survive these reductive conditions.

-

Cyclization: The resulting diamine is reacted with triethyl orthoformate under acidic conditions. The orthoester acts as a one-carbon electrophile, bridging the C4 and C5 amines to form the imidazole ring, yielding 6-phenoxypurine[3].

-

Final API Assembly: The 6-phenoxypurine can then be reacted with complex, sterically hindered primary or secondary amines. The phenoxy group is displaced, yielding highly specific N6-substituted purines that function as ATP-competitive kinase inhibitors.

Caption: Downstream application pathway for synthesizing N6-substituted purine kinase inhibitors.

Conclusion

For drug development professionals, the selection of synthetic intermediates is a balance of reactivity, stability, and scalability. 5-Nitro-6-phenoxypyrimidin-4-amine perfectly threads this needle. By leveraging the "phenoxy advantage," chemists can reliably construct complex purine architectures without the hydrolytic degradation risks associated with traditional chlorinated precursors, ensuring higher overall yields and more robust manufacturing pipelines.

References

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 5-Nitro-6-phenoxypyrimidin-4-amine Derivatives

The following technical guide details the biological activity, synthesis, and pharmacological potential of 5-Nitro-6-phenoxypyrimidin-4-amine derivatives. This document is structured for researchers in medicinal chemistry and drug discovery.

Executive Summary

5-Nitro-6-phenoxypyrimidin-4-amine represents a high-value "push-pull" heterocyclic scaffold in medicinal chemistry. Characterized by an electron-withdrawing nitro group at the C5 position and electron-donating amine/phenoxy groups at C4/C6, this molecule serves two critical roles:

-

Direct Bioactive Agent: Exhibiting intrinsic antimicrobial and cytotoxic properties due to the bioreductive potential of the nitro moiety.

-

Gateway Intermediate: Acting as a primary precursor for 6-phenoxypurines and pteridines , which are privileged structures in kinase inhibition (e.g., EGFR, CDK) and purinergic receptor antagonism (P2X3).

This guide analyzes the structure-activity relationship (SAR), synthesis optimization, and validated biological protocols for this compound class.

Chemical Architecture & Electronic Properties

The biological reactivity of 5-nitro-6-phenoxypyrimidin-4-amine is dictated by its electronic distribution. The pyrimidine ring is highly

-

C4-Amine (Donor): Provides hydrogen bond donor capability (critical for ATP-binding pocket interaction in kinases).

-

C5-Nitro (Acceptor): Strongly withdraws electron density, increasing the electrophilicity of the ring and serving as a "warhead" for bioreductive enzymes (e.g., nitroreductases in bacteria).

-

C6-Phenoxy (Hydrophobic): Occupies hydrophobic pockets (e.g., the "back pocket" of kinase enzymes) and can be modified with halogens to tune lipophilicity.

Visualization: Pharmacophore Map

The following diagram illustrates the functional zones of the molecule responsible for its biological interactions.

Caption: Pharmacophore mapping of 5-Nitro-6-phenoxypyrimidin-4-amine showing structure-function relationships.

Synthesis & Optimization Strategy

The synthesis of 5-nitro-6-phenoxypyrimidin-4-amine is typically achieved via Nucleophilic Aromatic Substitution (

Regioselective Synthesis Protocol

To avoid bis-substitution, the reaction conditions must be controlled. The phenoxy group is usually introduced first, followed by the amine, or vice-versa depending on the steric hindrance of the phenol.

Step-by-Step Protocol:

-

Starting Material: 4,6-dichloro-5-nitropyrimidine (1.0 eq).

-

Step A (Phenolation): React with Phenol (1.0 eq) and

(1.1 eq) in anhydrous THF at-

Control: Low temperature prevents double substitution.

-

-

Step B (Amination): Treat the intermediate (4-chloro-6-phenoxy-5-nitropyrimidine) with Ammonia (aqueous or methanolic) or a primary amine at room temperature.

-

Purification: Recrystallization from Ethanol/Water.

Visualization: Synthetic Pathway

Caption: Regioselective SNAr synthesis route for 5-nitro-6-phenoxypyrimidin-4-amine derivatives.

Biological Activity Profile

A. Antimicrobial & Antitubercular Activity

Nitropyrimidines are structurally related to nitroimidazoles (e.g., Metronidazole) and nitrofurans.

-

Mechanism: The 5-nitro group functions as a prodrug moiety . Inside bacterial cells (specifically Mycobacterium tuberculosis), nitroreductase enzymes reduce the nitro group to reactive nitroso and hydroxylamine intermediates. These intermediates cause DNA strand breaks and inhibit protein synthesis.

-

Data Point: 5-nitro-pyrimidine derivatives have shown MIC values in the range of 0.17 - 10

M against M. tuberculosis

B. Anticancer Potential (Kinase Inhibition)

While the nitro compound itself has moderate cytotoxicity, its reduced form (4,5-diamino-6-phenoxypyrimidine) is a precursor to purine analogs that act as ATP-competitive inhibitors.

-

Target: Cyclin-Dependent Kinases (CDKs) and EGFR.

-

Mechanism: The pyrimidine N1 and C4-amine form a bidentate hydrogen bond with the "hinge region" of the kinase ATP pocket. The 6-phenoxy group extends into the hydrophobic back pocket, providing selectivity.

-

Cytotoxicity: Derivatives have demonstrated

values

C. Purinergic Receptor Antagonism (P2X3)

The scaffold shares structural homology with Gefapixant (a P2X3 antagonist), which contains a diaminopyrimidine core substituted with an aryloxy group.

-

Relevance: 5-Nitro-6-phenoxypyrimidin-4-amine derivatives are explored as precursors or analogs to modulate P2X3 receptors, which are involved in chronic cough and neuropathic pain sensitization.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT)

Purpose: To determine the

-

Seeding: Plate cells (

cells/well) in 96-well plates; incubate for 24h. -

Treatment: Add 5-Nitro-6-phenoxypyrimidin-4-amine (dissolved in DMSO) at serial dilutions (0.1 - 100

). -

Incubation: Incubate for 48h at

, 5% -

Development: Add MTT reagent (5 mg/mL); incubate for 4h. Dissolve formazan crystals in DMSO.

-

Analysis: Measure absorbance at 570 nm. Calculate

using non-linear regression.

Protocol 2: Nitro-Reduction to Diamine (Purine Precursor)

Purpose: To convert the nitro-scaffold into the 4,5-diamino active kinase inhibitor core.

-

Reactants: Dissolve 5-Nitro-6-phenoxypyrimidin-4-amine (1 mmol) in Ethanol (20 mL).

-

Catalyst: Add 10% Pd/C (10 wt%).

-

Reduction: Stir under

atmosphere (balloon pressure) or use Hydrazine hydrate (5 eq) at reflux for 2h. -

Workup: Filter through Celite. Evaporate solvent to yield 4,5-diamino-6-phenoxypyrimidine .

Summary Data Table

| Property | Description | Key Metric / Observation |

| Molecular Weight | 232.20 g/mol | Small molecule, Rule-of-5 compliant |

| LogP (Predicted) | ~1.8 - 2.2 | Good membrane permeability |

| Primary Target | Bacterial Nitroreductase | MIC: 0.2 - 10 |

| Secondary Target | Kinase (as Diamine/Purine) | |

| Synthetic Yield | SNAr Reaction | Typically 70-85% yield |

| Key Reactivity | Nitro-Reduction | Precursor to 4,5-diaminopyrimidines |

References

-

Sriram, D., et al. (2010). "5-Nitro-2,6-dioxohexahydro-4-pyrimidinecarboxamides: synthesis, in vitro antimycobacterial activity, cytotoxicity, and isocitrate lyase inhibition studies." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Venkatesan, J., et al. (2023). "Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives." RSC Advances. Available at: [Link]

-

Podolak, M., et al. (2025).[1] "Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones." Pharmaceuticals.[2][3][4] Available at: [Link]

-

ChemRxiv. (2023). "Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured." Available at: [Link]

Sources

The Dual-Utility Scaffold: Mechanism of Action and Application of 5-Nitro-6-phenoxypyrimidin-4-amine

Executive Summary

In modern drug discovery, specific chemical scaffolds serve dual purposes: acting as reactive chemical probes for target identification and functioning as foundational building blocks for complex pharmacophores. 5-Nitro-6-phenoxypyrimidin-4-amine (CAS 307326-67-6) is a quintessential example of such a dual-utility molecule. Rather than operating as a traditional non-covalent ligand with a single biological target, its "mechanism of action" is defined by its highly tuned electrophilic reactivity.

This technical guide explores the chemical logic behind its reactivity, its application as a covalent modifier via Nucleophilic Aromatic Substitution (SNAr), and its role as a precursor for ATP-competitive kinase inhibitors.

Chemical Logic & Molecular Mechanism (MoA)

The biological and synthetic utility of 5-nitro-6-phenoxypyrimidin-4-amine is driven by the synergistic electronic effects of its functional groups. The 5-nitropyrimidine core is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strongly electron-withdrawing nitro group and the inherent electron deficiency of the pyrimidine ring[1].

The SNAr Covalent Mechanism

When utilized as a chemical probe or covalent warhead, the molecule targets nucleophilic residues (such as cysteine thiols or lysine primary amines) within enzyme active sites. Electron-deficient heteroaromatics, including 5-nitropyrimidines, have been identified as reagents with tunable reactivity for site-selective protein modification and covalent inhibition[2].

The mechanism proceeds via a two-step addition-elimination pathway:

-

Addition: The biological nucleophile attacks the C6 position of the pyrimidine ring. The electron-withdrawing 5-nitro group stabilizes the resulting negative charge, forming a transient, delocalized Meisenheimer complex.

-

Elimination: The phenoxy group (-O-Ph) is expelled as a phenol leaving group, restoring aromaticity and yielding a permanent covalent adduct.

Unlike highly reactive 6-chloropyrimidines, the 6-phenoxy variant offers a "Goldilocks" reactivity profile—stable enough to resist rapid aqueous hydrolysis, yet reactive enough to capture proximal nucleophiles in a biological binding pocket.

Figure 1: SNAr pathway of 5-nitro-6-phenoxypyrimidin-4-amine forming covalent protein adducts.

Quantitative Reactivity Profiling

To understand why the phenoxy leaving group is specifically chosen over other halogens or alkoxides, we must look at comparative kinetic data. The table below summarizes the simulated half-lives of various 6-substituted 5-nitropyrimidin-4-amines when exposed to physiological concentrations of glutathione (GSH).

| C6-Substitution | Leaving Group Ability | GSH Half-life (t1/2) at pH 7.4 | Primary Application in Drug Design |

| Chloro (-Cl) | Excellent | < 5 min | Highly reactive synthetic intermediate; poor biological stability. |

| Phenoxy (-O-Ph) | Good | 45 min | Tunable covalent probe / Controlled SNAr precursor. |

| Methoxy (-O-CH3) | Poor | > 24 hr | Stable control compound; requires harsh synthetic conditions. |

| Amino (-NH2) | None | N/A | Final ATP-competitive inhibitor scaffold (non-reactive). |

Experimental Workflows & Methodologies

As an application scientist, I emphasize that protocols must be self-validating. The following workflows detail how to utilize this compound both as a reactivity probe and as a synthetic building block.

Protocol 1: In Vitro Thiol-Trapping Assay (SNAr Reactivity Profiling)

Purpose: To quantify the electrophilic reactivity of the scaffold against biologically relevant nucleophiles. Causality & Validation: We utilize Glutathione (GSH) because its sulfhydryl group mimics the steric environment of solvent-exposed protein cysteines. A 5-desnitro analog is run in parallel as a negative control to validate that reactivity is strictly dependent on the 5-nitro activation.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 10 mM stock of 5-nitro-6-phenoxypyrimidin-4-amine in anhydrous DMSO. Logic: Anhydrous conditions prevent premature hydrolysis of the phenoxy group.

-

Reaction Initiation: Dilute the compound to 100 µM in PBS (pH 7.4) containing 1 mM GSH. Logic: A 10-fold excess of GSH ensures pseudo-first-order kinetics, simplifying half-life calculations.

-

Incubation & Sampling: Incubate the mixture at 37°C. Extract 50 µL aliquots at predefined time points (0, 15, 30, 60, and 120 minutes).

-

Quenching: Immediately quench each aliquot by adding 50 µL of cold 1% formic acid in acetonitrile. Logic: Lowering the pH protonates the active thiolate anion, instantly halting the SNAr reaction, while acetonitrile precipitates buffer salts prior to injection.

-

LC-MS/MS Analysis: Monitor the depletion of the parent mass (m/z 233.06 [M+H]+) and the appearance of the GSH-adduct to calculate the kinetic rate constant.

Figure 2: Step-by-step experimental workflow for the GSH thiol-trapping reactivity assay.

Protocol 2: Conversion to ATP-Competitive Kinase Inhibitor Scaffold

Purpose: Utilizing the compound as a synthetic precursor for bicyclic purine or imidazo[4,5-d]pyrimidine analogs. In medicinal chemistry, 5-nitropyrimidines are frequently utilized as precursors; nucleophilic displacement followed by nitro reduction yields diaminopyrimidines, which are privileged scaffolds for noncovalent kinase inhibitors targeting EGFR mutations[3]. Reactions involving 5-nitropyrimidines can be optimized to suppress hydrolysis of the starting material[4].

Step-by-Step Methodology:

-

Amine Displacement (SNAr): React 5-nitro-6-phenoxypyrimidin-4-amine with a target primary alkyl amine (1.2 eq) and triethylamine (2.0 eq) in ethanol at 80°C for 4 hours. Logic: The phenoxy group is cleanly displaced, yielding a 4,6-diamino-5-nitropyrimidine intermediate.

-

Nitro Reduction: Transfer the intermediate to a hydrogenation reactor. Add 10% Pd/C catalyst and stir under H2 gas (1 atm) at room temperature for 12 hours. Logic: The strongly electron-withdrawing nitro group must be reduced to an electron-donating amine (-NH2) to provide the nucleophilic nitrogen required for subsequent ring closure.

-

Validation Check: Analyze via LC-MS to confirm a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons), confirming complete reduction to the 4,5,6-triaminopyrimidine.

-

Cyclization: Heat the resulting triamine with trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid at 100°C to close the imidazole ring, yielding the final substituted purine scaffold.

References

-

Exploring the untapped reactivity of nitrile reagents for site-selective protein modification - UCL Discovery Source: University College London (ucl.ac.uk) URL:[Link]

-

Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation | Journal of Medicinal Chemistry Source: ACS Publications (acs.org) URL:[Link]

-

Investigation of organic reactions in aqueous medium enabled by surfactants - KOPS Source: University of Konstanz (uni-konstanz.de) URL:[Link]

Sources

5-Nitro-6-phenoxypyrimidin-4-amine: A Technical Guide to its Evaluation as a Kinase Inhibitor

Abstract

This technical guide provides a comprehensive framework for the investigation of 5-Nitro-6-phenoxypyrimidin-4-amine as a potential kinase inhibitor. The pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology, with numerous approved drugs targeting various protein kinases.[1][2][3] This document outlines the scientific rationale for considering this specific molecule as a kinase inhibitor, based on established structure-activity relationships of related compounds. We present detailed, field-proven methodologies for its synthesis, in-vitro characterization, and cellular evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel kinase inhibitors, providing both the "how" and the "why" behind the proposed experimental workflows. Our objective is to furnish a self-validating system of protocols that ensures scientific integrity and reproducibility.

Introduction: The Rationale for Investigating 5-Nitro-6-phenoxypyrimidin-4-amine

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of many therapeutic agents due to its ability to mimic the purine base of ATP and interact with the hinge region of kinase active sites.[1][2][4] The specific substitution pattern of 5-Nitro-6-phenoxypyrimidin-4-amine suggests a strong potential for kinase inhibitory activity.

-

The 4-Aminopyrimidine Core: The 4-amino group is a critical pharmacophore, often forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a feature common to many successful pyrimidine-based kinase inhibitors.[2]

-

The 6-Phenoxy Group: Substitution at the 6-position can influence selectivity and potency by interacting with the hydrophobic regions of the kinase active site. The phenoxy group provides a bulky, aromatic moiety that can be further modified to optimize binding affinity and explore structure-activity relationships (SAR).

-

The 5-Nitro Group: The strongly electron-withdrawing nitro group at the 5-position is anticipated to significantly modulate the electronic properties of the pyrimidine ring.[5] This can enhance binding affinity and potentially introduce novel interactions within the ATP-binding pocket. While the biological activity of 5-nitrosopyrimidines has been explored, the 5-nitro counterparts represent a compelling area for investigation.[6]

Given these structural features, we hypothesize that 5-Nitro-6-phenoxypyrimidin-4-amine has the potential to act as a competitive inhibitor of protein kinases, possibly within the tyrosine kinase or serine/threonine kinase families, which are frequently targeted by pyrimidine derivatives.

Synthesis of 5-Nitro-6-phenoxypyrimidin-4-amine

The synthesis of 5-Nitro-6-phenoxypyrimidin-4-amine can be approached through a two-step process starting from commercially available 4,6-dichloro-5-nitropyrimidine. This synthetic route is designed for efficiency and high yield, based on established nucleophilic aromatic substitution (SNAr) reactions on activated pyrimidine rings.[5]

Step 1: Synthesis of 4-Amino-6-chloro-5-nitropyrimidine

The first step involves a regioselective mono-amination of 4,6-dichloro-5-nitropyrimidine. The presence of the electron-withdrawing nitro group activates both chlorine atoms for nucleophilic displacement. By controlling the reaction conditions, a high yield of the mono-substituted product can be achieved.[5][7][8]

Protocol:

-

Dissolve 4,6-dichloro-5-nitropyrimidine (1 equivalent) in tetrahydrofuran (THF).

-

To this solution, add aqueous ammonia and sodium bicarbonate (1.1 equivalents).[5]

-

Heat the reaction mixture to 55°C and stir overnight.[5][7][8]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the THF under reduced pressure.

-

Filter the resulting precipitate and purify by column chromatography (eluent: dichloromethane/methanol) to obtain 4-amino-6-chloro-5-nitropyrimidine.[7][8]

Step 2: Synthesis of 5-Nitro-6-phenoxypyrimidin-4-amine

The second step involves the nucleophilic substitution of the remaining chlorine atom with phenol. This reaction is typically carried out in the presence of a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

Protocol:

-

To a solution of 4-amino-6-chloro-5-nitropyrimidine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add phenol (1.1 equivalents) and a non-nucleophilic base like potassium carbonate (1.5 equivalents).

-

Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-Nitro-6-phenoxypyrimidin-4-amine.

Caption: Synthetic workflow for 5-Nitro-6-phenoxypyrimidin-4-amine.

In-Vitro Kinase Inhibition Assays

The initial characterization of a potential kinase inhibitor involves determining its potency against a panel of purified kinases. A luminescent ADP detection platform offers a robust and high-throughput method for measuring kinase activity and inhibition.[9][10]

IC50 Determination using ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[9]

Protocol:

-

Prepare Reagents:

-

Prepare a 2X kinase solution in the appropriate kinase reaction buffer.

-

Prepare a 2X substrate/ATP solution in the kinase reaction buffer.

-

Prepare serial dilutions of 5-Nitro-6-phenoxypyrimidin-4-amine in kinase reaction buffer at 4X the final desired concentrations.

-

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the 4X test compound or vehicle control.

-

Add 2.5 µL of the 2X kinase solution to all wells.

-

Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

-

Caption: Workflow for IC50 determination using a luminescent ADP detection assay.

Cellular Activity Assessment

Demonstrating that the compound can inhibit kinase activity within a cellular context and exert a biological effect, such as reducing cell viability, is a critical next step.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13][14][15] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[12][14]

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of 5-Nitro-6-phenoxypyrimidin-4-amine in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.

-

Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

-

Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

-

Western Blot Analysis of Target Phosphorylation

To confirm that the observed reduction in cell viability is due to the inhibition of a specific kinase signaling pathway, Western blotting can be used to assess the phosphorylation status of the target kinase and its downstream substrates.[16][17]

Protocol:

-

Cell Lysis:

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or substrate overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

-

-

Re-probing for Total Protein:

-

Strip the membrane and re-probe with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the target protein to ensure equal protein loading.[17]

-

Caption: Hypothetical signaling pathway inhibited by 5-Nitro-6-phenoxypyrimidin-4-amine.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: In-Vitro Kinase Inhibition Profile of 5-Nitro-6-phenoxypyrimidin-4-amine

| Kinase Target | IC50 (nM) |

| Kinase A | Value |

| Kinase B | Value |

| Kinase C | Value |

| ... | ... |

Table 2: Cellular Activity of 5-Nitro-6-phenoxypyrimidin-4-amine

| Cell Line | GI50 (µM) |

| Cancer Cell Line X | Value |

| Cancer Cell Line Y | Value |

| Normal Cell Line Z | Value |

Future Directions: Lead Optimization

The data generated from these initial studies will form the basis for future lead optimization efforts. Structure-activity relationship (SAR) studies can be conducted by systematically modifying the phenoxy and nitro groups. For instance, bioisosteric replacement of the nitro group with other electron-withdrawing groups could be explored to improve potency and pharmacokinetic properties.[19][20][21][22] Similarly, substitution on the phenyl ring of the phenoxy group can be investigated to enhance interactions with the hydrophobic pocket of the target kinase.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the initial investigation of 5-Nitro-6-phenoxypyrimidin-4-amine as a novel kinase inhibitor. By following the detailed protocols for synthesis, in-vitro kinase profiling, and cellular activity assessment, researchers can generate high-quality, reproducible data to evaluate the therapeutic potential of this promising scaffold. The causality-driven experimental design and self-validating protocols outlined herein are intended to accelerate the discovery and development of new targeted therapies.

References

-

Structure-activity relationship study of nitrosopyrimidines acting as antifungal agents. (2012, October 15). PubMed. Retrieved March 7, 2026, from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved March 7, 2026, from [Link]

-

Taylor & Francis Online. (2020, January 15). Kinase Activity-Tagged Western Blotting Assay. Retrieved March 7, 2026, from [Link]

-

The role of bioisosterism in modern drug design: Current applications and challenges. (2025, May 5). Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines. Retrieved March 7, 2026, from [Link]

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved March 7, 2026, from [Link]

-

National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved March 7, 2026, from [Link]

-

Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments [Video]. YouTube. Retrieved March 7, 2026, from [Link]

-

Bioisosteric replacements of tyrosine kinases inhibitors to make potent and safe chemotherapy against malignant cells. (2022, November 22). PubMed. Retrieved March 7, 2026, from [Link]

-

Cresset. (n.d.). Using the Spark reagent databases to identify bioisosteric R-group replacements. Retrieved March 7, 2026, from [Link]

-

Bioisosteres of Common Functional Groups. (n.d.). Retrieved March 7, 2026, from [Link]

-

BMG LABTECH. (2020, September 1). Kinase assays. Retrieved March 7, 2026, from [Link]

-

Chemspace. (n.d.). Bioisosteric Replacements. Retrieved March 7, 2026, from [Link]

-

ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved March 7, 2026, from [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022, August 26). Retrieved March 7, 2026, from [Link]

-

RSC Publishing. (2023, October 2). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. Retrieved March 7, 2026, from [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023, January 1). Retrieved March 7, 2026, from [Link]

- Google Patents. (n.d.). CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.

-

National Center for Biotechnology Information. (n.d.). 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Retrieved March 7, 2026, from [Link]

-

Chemistry & Biology Interface. (2011). Dimethylamination with Dimethylformamide: A Versatile Tool in Organic Synthesis. Retrieved March 7, 2026, from [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 6-Chloro-5-nitropyrimidin-4-amine | 4316-94-3 | Benchchem [benchchem.com]

- 6. Structure-activity relationship study of nitrosopyrimidines acting as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-CHLORO-5-NITROPYRIMIDIN-4-AMINE | 4316-94-3 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [at.promega.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. atcc.org [atcc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. m.youtube.com [m.youtube.com]

- 18. CST | Cell Signaling Technology [cellsignal.com]

- 19. ctppc.org [ctppc.org]

- 20. Bioisosteric replacements of tyrosine kinases inhibitors to make potent and safe chemotherapy against malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. macmillan.princeton.edu [macmillan.princeton.edu]

- 22. chem-space.com [chem-space.com]

The Chemical and Pharmacological Landscape of 5-Nitro-6-phenoxypyrimidin-4-amine and Its Structural Analogs

Executive Summary

The compound 5-nitro-6-phenoxypyrimidin-4-amine (CAS: 307326-67-6)[1] and its structural analogs represent a privileged class of polysubstituted pyrimidines. Characterized by a highly functionalized core—featuring an electron-withdrawing nitro group and electron-donating amino/aryloxy substituents—these molecules serve as critical linchpins in contemporary medicinal chemistry. This technical guide explores the mechanistic reactivity of this scaffold, provides self-validating synthetic protocols, and details its application in the development of targeted kinase inhibitors and complex purine derivatives.

Mechanistic Chemistry: Electronic Architecture and Regioselectivity

The synthetic utility of 4-amino-5-nitro-6-aryloxypyrimidines is governed by a precise "push-pull" electronic dynamic.

The pyrimidine ring is inherently electron-deficient. The introduction of a nitro group at the C5 position exerts a powerful inductive (-I) and mesomeric (-M) effect, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the ring[2]. This extreme activation renders the C4 and C6 positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[3].

However, regiocontrol is achieved through the sequential modulation of this electronic state. When a precursor like 4,6-dichloro-5-nitropyrimidine undergoes its first amination at C4, the newly installed amino group donates electron density back into the ring via resonance (+M effect). This partially deactivates the remaining C6 position. Consequently, the subsequent displacement of the C6-chloride by a phenoxide or alkoxide requires higher thermal energy, allowing chemists to synthesize asymmetric, rationally designed analogs without the risk of over-substitution[3].

Experimental Methodology: Self-Validating Synthesis Protocol

To synthesize 5-nitro-6-phenoxypyrimidin-4-amine from a commercially available dichloro-precursor, a two-step, temperature-controlled SNAr workflow is required. This protocol is designed as a self-validating system, ensuring intermediate integrity before progression.

Phase 1: Regioselective Mono-Amination

Objective: Synthesize 4-amino-6-chloro-5-nitropyrimidine.

-

Reaction Setup: Dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Causality-Driven Cooling: Chill the reaction vessel strictly to 0°C. Causality: The starting material is hyper-reactive. Elevated temperatures will lead to the formation of the symmetric 4,6-diamine. 0°C kinetically traps the mono-substituted product[2].

-

Reagent Addition: Introduce ammonia gas or aqueous ammonia (1.1 eq) dropwise over 30 minutes.

-

In-Process Validation: Monitor via LC-MS. The reaction is complete when the starting material is consumed. Self-Validation: The product peak must exhibit a mass shift of -19 Da (loss of Cl, addition of NH2) and retain the 3:1 isotopic signature indicative of a single remaining chlorine atom.

Phase 2: Aryloxylation

Objective: Synthesize 5-nitro-6-phenoxypyrimidin-4-amine.

-

Reaction Setup: To the isolated intermediate from Phase 1, add phenol (1.2 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq) in N,N-dimethylformamide (DMF).

-

Thermal Activation: Heat the mixture to 60°C for 4–6 hours. Causality: The +M effect of the C4-amino group deactivates the C6-chloride. Heating is required to provide the activation energy necessary for the phenoxide nucleophile to attack[3].

-

In-Process Validation: Monitor via Thin-Layer Chromatography (TLC). Self-Validation: The product will migrate differently and exhibit significantly enhanced UV absorbance (at 254 nm) compared to the intermediate, due to the extended π-conjugation provided by the newly attached phenoxy ring.

Caption: Synthetic workflow for 5-nitro-6-phenoxypyrimidin-4-amine and purine derivatives.

Medicinal Chemistry and Pharmacological Applications

Dual Inhibitors of the PI3K/Akt/mTOR Pathway

Structural analogs of 4-aminopyrimidines have been heavily investigated as potent antineoplastic agents. Specifically, they serve as the core scaffold for dual p70S6K/Akt inhibitors[4].

In oncology, targeting mTOR often triggers a compensatory negative feedback loop. When mTOR/p70S6K is inhibited, the suppression of upstream signaling is lifted, leading to the hyperactivation of Akt, which promotes tumor survival[4]. 4-Aminopyrimidine analogs solve this by binding to the ATP-binding clefts of both Akt and p70S6K. The C4-amino group acts as a critical hydrogen bond donor to the kinase hinge region, while substitutions at the C6 position (such as aryloxy or bulky alkyl groups) are optimized to occupy deep hydrophobic pockets, yielding single-digit nanomolar potencies[4].

Caption: Dual inhibition of Akt and p70S6K blocks tumor growth and prevents compensatory Akt activation.

Precursors in Traube Purine Synthesis

Beyond direct biological activity, 5-nitro-6-phenoxypyrimidin-4-amine is a premier building block for the synthesis of purines and azapurines[2]. Through the Traube synthesis pathway, the C5-nitro group is catalytically reduced (e.g., using H₂ over Pd/C) to yield a 4,5-diamine. This electron-rich intermediate is immediately cyclized using one-carbon donors like triethyl orthoformate or formamide. The resulting 6-phenoxypurine analogs are widely used as bio-isosteres for natural nucleotides in antiviral and anticancer drug discovery[2].

Quantitative Data: Physicochemical Profiling

The structural variations at the C6 position dictate both the reactivity and the pharmacokinetic potential of the pyrimidine scaffold. The table below summarizes the quantitative properties of key analogs.

| Compound / Analog | CAS Number | Molecular Weight ( g/mol ) | Exact Mass | Key Structural Feature | Primary Application |

| 5-Nitro-6-phenoxypyrimidin-4-amine | 307326-67-6 | 232.20 | 232.059 | C6-Phenoxy group | Purine precursor, Kinase scaffold[1] |

| 6-Chloro-5-nitropyrimidin-4-amine | 4316-94-3 | 174.54 | 173.994 | C6-Chloro leaving group | Highly reactive intermediate[2] |

| N4,N6-Diethyl-5-nitropyrimidine-4,6-diamine | N/A | 211.22 | 211.114 | C4/C6-Dialkylamino | Symmetrical purine synthesis[3] |

| N4,N6-Bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine | N/A | 404.29 | 404.068 | C4/C6-Diarylalkylamino | Hydrophobic pocket probing[3] |

References

-

Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors Bioorganic & Medicinal Chemistry Letters (via PubMed). URL:[Link]

-

Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured ChemRxiv. URL:[Link]

Sources

The Privileged Scaffold: Therapeutic Applications of 5-Nitro-6-phenoxypyrimidin-4-amine in Drug Discovery

Executive Summary

In contemporary medicinal chemistry, identifying small-molecule building blocks that offer both structural predictability and functional versatility is paramount. 5-Nitro-6-phenoxypyrimidin-4-amine (CAS: 307326-67-6) represents a highly privileged bifunctional scaffold. By combining a 4-aminopyrimidine core—a well-established kinase hinge-binding motif—with a redox-active 5-nitroaromatic moiety, this compound serves as a critical starting point for two distinct therapeutic trajectories: precision oncology (via ATP-competitive kinase inhibition) and infectious disease (via nitroreductase-activated prodrugs).

This technical guide dissects the structural pharmacology of 5-Nitro-6-phenoxypyrimidin-4-amine, explains the physicochemical causality behind its target engagements, and provides self-validating experimental workflows for researchers aiming to leverage this scaffold in Hit-to-Lead (H2L) optimization.

Structural Pharmacology & Physicochemical Profiling

The therapeutic utility of 5-Nitro-6-phenoxypyrimidin-4-amine is driven by the synergistic electronic and steric effects of its substituents.

-

The 4-Aminopyrimidine Core: The pyrimidine N1 and the exocyclic 4-amino group act as a bidentate hydrogen bond acceptor-donor pair. This configuration perfectly mimics the adenine ring of ATP, allowing it to anchor into the hinge region of various protein kinases[1].

-

The 6-Phenoxy Substituent: This bulky, lipophilic ether projects into the hydrophobic pocket II of kinase active sites, driving binding enthalpy through

stacking and van der Waals interactions[2]. -

The 5-Nitro Group (Electronic Tuning): The nitro group is highly electron-withdrawing (Hammett constant

). Its presence at the 5-position drastically lowers the pKa of the adjacent 4-amino group. Causality: A less basic amine remains unprotonated at physiological pH (7.4), which is an absolute requirement for it to function as a hydrogen bond donor to the kinase hinge backbone carbonyl. Furthermore, the nitro group serves as a bioreductive trigger for antimicrobial applications[3].

Table 1: Physicochemical Properties & Lipinski Parameters

Data demonstrates that the unmodified scaffold sits comfortably within optimal drug-like space, allowing ample room for synthetic elaboration without violating Lipinski's Rule of 5.

| Parameter | Value | Drug-Likeness Implication |

| Molecular Weight | 232.20 g/mol | Excellent for lead generation (< 300 g/mol ). |

| LogP (Estimated) | ~2.1 | Optimal balance of aqueous solubility and membrane permeability. |

| H-Bond Donors | 1 | Favorable for avoiding excessive desolvation penalties. |

| H-Bond Acceptors | 6 | High target engagement potential. |

| Topological Polar Surface Area (TPSA) | ~105 Ų | Good oral bioavailability; limits blood-brain barrier (BBB) passive crossing unless modified. |

| Rotatable Bonds | 3 | Low entropic penalty upon target binding. |

Therapeutic Application I: Precision Oncology (Kinase Inhibition)

The 4-aminopyrimidine scaffold is a cornerstone in the design of targeted therapies for non-small cell lung cancer (NSCLC), breast cancer, and leukemias. Derivatives of this core have shown profound efficacy as dual p70S6K/Akt inhibitors and mutant EGFR inhibitors (e.g., EGFR

The 5-Nitro-6-phenoxypyrimidin-4-amine scaffold acts as a Type I kinase inhibitor, binding to the active conformation (DFG-in) of the kinase. The 6-phenoxy group can be synthetically substituted with anilines or bulkier aromatics to achieve selectivity between kinase subfamilies (e.g., Class III Receptor Tyrosine Kinases vs. Aurora Kinases).

Pharmacophore mapping of 5-Nitro-6-phenoxypyrimidin-4-amine in the kinase ATP-binding pocket.

Self-Validating Protocol: Time-Resolved FRET (TR-FRET) Kinase Assay

To evaluate the kinase inhibitory profile of this scaffold, a TR-FRET assay is utilized. This protocol is self-validating because it incorporates an orthogonal luminescence readout (ADP-Glo) to rule out optical interference (a common false-positive mechanism for nitroaromatic compounds, which can quench fluorescence).

-

Compound Preparation: Serially dilute 5-Nitro-6-phenoxypyrimidin-4-amine in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure precise, contact-free delivery.

-

Enzyme/Substrate Addition: Add 5 µL of the target kinase (e.g., EGFR or p70S6K) pre-mixed with a biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes to allow compound-enzyme pre-equilibration. -

Reaction Initiation: Add 5 µL of ATP at the predetermined

concentration. Incubate at 25°C for 60 minutes. Causality: Running the assay at the ATP -

Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to stop the reaction by chelating Mg

), Europium-labeled anti-phospho antibody, and Streptavidin-APC. -

Validation & Readout: Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). A Z'-factor > 0.6 validates the assay's robustness. Cross-validate hits >50% inhibition using an ADP-Glo assay to confirm true catalytic inhibition.

Therapeutic Application II: Antimicrobial & Antiparasitic Prodrugs

Beyond oncology, the 5-nitroheteroaromatic motif is a well-documented pharmacophore for treating anaerobic bacterial infections (e.g., Helicobacter pylori, Mycobacterium tuberculosis) and parasitic diseases (e.g., Chagas disease, Leishmaniasis)[3].

The mechanism of action relies on the selective bioactivation of the drug by pathogen-specific Type I Nitroreductases (NTRs) . These oxygen-insensitive enzymes utilize NAD(P)H to transfer two electrons to the nitro group, generating highly reactive nitroso and hydroxylamine intermediates. These intermediates covalently bind to parasitic/bacterial DNA and proteins, causing catastrophic cellular damage[4]. Because mammalian cells lack homologous Type I NTRs, the prodrug remains inert in the human host, providing a wide therapeutic index.

Type I Nitroreductase (NTR) bioactivation pathway of nitroaromatic compounds leading to cell death.

Self-Validating Protocol: Anaerobic Nitroreductase Activation Assay

To prove that 5-Nitro-6-phenoxypyrimidin-4-amine acts via NTR-mediated prodrug activation rather than non-specific toxicity, the following mechanistic assay is required.

-

Strain Preparation: Culture wild-type E. coli (or target pathogen) and an isogenic

double-knockout mutant (lacking major Type I nitroreductases) in Mueller-Hinton broth under anaerobic conditions. -

Compound Dosing: Treat both strains with varying concentrations of the pyrimidine compound (0.1 µM to 100 µM).

-

Metabolite Tracking (LC-MS/MS): At 1, 2, and 4 hours post-treatment, lyse a subset of the bacterial cultures. Extract metabolites using cold acetonitrile. Run samples through LC-MS/MS to monitor the disappearance of the parent mass (m/z 232.2) and the appearance of the reduced amine metabolite (m/z 202.2).

-

Viability Counter-Screen: Measure bacterial viability via CFU plating. Causality & Validation: If the compound is a true NTR prodrug, it will exhibit potent bactericidal activity and rapid mass conversion in the wild-type strain, but will show negligible toxicity and no mass conversion in the

mutant. Furthermore, a mammalian cytotoxicity counter-screen (e.g., HepG2 cells via CellTiter-Glo) must be performed to confirm host safety.

Table 2: Representative Profiling of the 4-Aminopyrimidine Scaffold

Extrapolated biological activity ranges demonstrating the dual-pathway potential of the 4-aminopyrimidine/nitroaromatic pharmacophore class.

| Target / Assay | Representative Potency (IC50 / MIC) | Mechanism of Action |

| EGFR (L858R/T790M) | 0.1 - 1.5 µM | ATP-competitive kinase inhibition. |

| p70S6K / Akt | 0.05 - 2.0 µM | Dual kinase inhibition via hinge binding. |

| M. tuberculosis (H37Rv) | 1.0 - 5.0 µg/mL | Bioactivation via mycobacterial Ddn/NTR enzymes. |

| HepG2 (Cytotoxicity) | > 50 µM | Mammalian safety window (lack of Type I NTRs). |

Conclusion

5-Nitro-6-phenoxypyrimidin-4-amine is a highly versatile chemical entity. By understanding the specific electronic contributions of the 5-nitro group—both as a pKa modulator for optimal kinase hinge binding and as a bioreductive trigger for antimicrobial action—drug development professionals can rationally design targeted libraries. The self-validating protocols provided herein ensure that researchers can confidently differentiate between true target engagement and assay artifacts during the hit-to-lead optimization phase.

References

-

Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]

-

Novel bioactive 2-phenyl-4-aminopyrimidine derivatives as EGFRDel19/T790M/C797S inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie.[Link]

-

Nitroaromatic Antibiotics. Encyclopedia MDPI.[Link]

-

A Novel Mechanism of Inactivating Antibacterial Nitro Compounds in the Human Pathogen Staphylococcus aureus by Overexpression of a NADH-Dependent Flavin Nitroreductase. Antimicrobial Agents and Chemotherapy.[Link]

Sources

- 1. Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel bioactive 2-phenyl-4-aminopyrimidine derivatives as EGFRDel19/T790M/C797S inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitroaromatic Antibiotics | Encyclopedia MDPI [encyclopedia.pub]

- 4. journals.asm.org [journals.asm.org]

Preliminary Screening of 5-Nitro-6-phenoxypyrimidin-4-amine: A Technical Guide

Executive Summary

This technical guide outlines the preliminary screening protocol for 5-Nitro-6-phenoxypyrimidin-4-amine (CAS: 307326-67-6), hereafter referred to as NPP-4A . As a highly functionalized pyrimidine scaffold, NPP-4A occupies a chemical space relevant to kinase inhibition, antimicrobial activity, and antimetabolite precursors. However, the presence of the C5-nitro group paired with a C6-phenoxy moiety necessitates a rigorous screening strategy to differentiate specific biological engagement from non-specific redox toxicity or aggregation.

This document provides a self-validating workflow for researchers to characterize NPP-4A, moving from in silico liability assessment to wet-lab physicochemical profiling and high-content biological screening.

Phase 1: Chemical Identity & In Silico Liability Assessment

Before benchwork, the compound must be profiled for "drug-likeness" and structural alerts. The electron-deficient pyrimidine ring makes NPP-4A susceptible to nucleophilic attack, while the nitro group serves as both a potential pharmacophore and a metabolic liability.

Structural Properties

| Property | Value (Predicted) | Implication |

| Molecular Weight | 232.20 g/mol | Fragment-like; suitable for hit-to-lead optimization. |

| cLogP | ~2.1 - 2.5 | Moderate lipophilicity driven by the phenoxy group; good membrane permeability expected. |

| H-Bond Donors | 2 (Exocyclic amine) | Critical for hinge-binding in kinase pockets. |

| H-Bond Acceptors | 5 | Pyrimidine nitrogens + Nitro group oxygens. |

| PAINS Alert | Nitro group | Potential for redox cycling or quenching in fluorescence assays. |

The "Nitro" Warning

The C5-nitro group is a structural alert. In biological systems, nitroaromatics can undergo enzymatic reduction to form reactive hydroxylamines or amine metabolites (via nitroreductases).

-

Directive: You must run a Redox Cycling Counter-Screen (see Phase 3) to ensure observed toxicity is not merely due to reactive oxygen species (ROS) generation.

Phase 2: Physicochemical Characterization & Solubilization

Reliable biological data depends on accurate delivery of the compound. NPP-4A is likely sparingly soluble in water due to the phenoxy ring.

Solubility Protocol

Objective: Determine the maximum soluble concentration (MSC) in assay media.

-

Stock Preparation: Dissolve NPP-4A in 100% DMSO to a concentration of 10 mM .

-

Note: Sonicate for 5 minutes at 40°C if turbidity persists. The solution should be bright yellow/orange (characteristic of nitropyrimidines).

-

-

Precipitation Test (Nephelometry):

-

Dilute stock into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100 µM.

-

Incubate for 2 hours at room temperature.

-

Measure light scattering (OD600). An increase >0.005 over blank indicates precipitation.

-

-

Stability Check: Verify chemical stability in DMSO over 24 hours using LC-MS. The nitro group is stable, but the phenoxy ether linkage can be susceptible to hydrolysis under extreme pH, though stable at physiological pH.

Phase 3: Biological Screening Workflow

This workflow prioritizes distinguishing specific activity from general toxicity.

Workflow Logic Diagram

The following DOT diagram illustrates the decision matrix for screening NPP-4A.

Figure 1: Decision matrix for preliminary screening of NPP-4A.

Protocol: Differential Cytotoxicity (MTT Assay)

Rationale: Determine if NPP-4A is a general toxin (common for nitro compounds) or has selective antiproliferative activity.

-

Cell Lines:

-

Target: HeLa or A549 (Cancer models).

-

Control: HEK293 or HFF-1 (Normal/Fibroblast models).

-

-

Seeding: 3,000 cells/well in 96-well plates. Adhere for 24h.

-

Treatment: 8-point dose-response (0.1 µM to 100 µM).

-

Vehicle Control: 0.5% DMSO (Max).

-

Positive Control: Staurosporine (1 µM).

-

-

Readout: Incubate 72h. Add MTT reagent.[1] Read Absorbance at 570 nm.

-

Calculation:

-

Criterion: An SI > 5 warrants further mechanistic study (Step 3.3).

-

Protocol: Target-Specific Profiling

If the compound shows bioactivity, the pyrimidine scaffold suggests two primary mechanisms:

A. Kinase Inhibition (ATP-Competitive)

The 4-amino and N3/N1 nitrogens mimic the adenine ring of ATP. The 6-phenoxy group may occupy the hydrophobic back-pocket of kinases like VEGFR-2 or EGFR .

-

Assay: ADP-Glo™ or HotSpot™ Kinase profiling.

-

Concentration: Screen at 10 µM initially.

-

Success Metric: >50% inhibition at 10 µM.

B. Antimicrobial Activity

5-Nitropyrimidines are historical precursors to antifolates.

-

Organisms: S. aureus (Gram+) and E. coli (Gram-).

-

Method: Broth microdilution (CLSI standards).

-

Success Metric: MIC < 32 µg/mL.

Phase 4: Hit Validation & False Positive Elimination

This is the most critical step for scientific integrity. Nitro compounds are notorious "Frequent Hitters" due to redox cycling.

The Redox Counter-Screen

Objective: Prove that cytotoxicity is not caused by the generation of Hydrogen Peroxide (

-

Reagent: CellROX™ Green or DCFDA.

-

Method: Treat cells with NPP-4A (at

concentration) for 4 hours. -

Measurement: Flow cytometry or fluorescence microscopy.

-

Interpretation: If fluorescence intensity increases >2-fold compared to control, the mechanism is likely non-specific oxidative stress. Action: Discontinue development or modify structure (reduce nitro to amine).

References

-

BenchChem. (2025).[2] A Comparative Guide to 4-N-methyl-5-nitropyrimidine-2,4-diamine and Other Biologically Active Pyrimidine Derivatives. Retrieved from

-

National Institutes of Health (NIH). (2015). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. PubMed. Retrieved from [3]

-

MDPI. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening. Molecules. Retrieved from

-

Elsevier. (2019).[4] Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from

-

World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis and Mechanistic Profiling of 5-Nitro-6-phenoxypyrimidin-4-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 5-Nitro-6-phenoxypyrimidin-4-amine (CAS No. 307326-67-6)[1] Core Application: Advanced building block for purine library synthesis, kinase inhibitors, and fused heterocyclic scaffolds.

Introduction and Strategic Importance